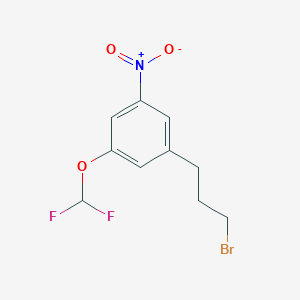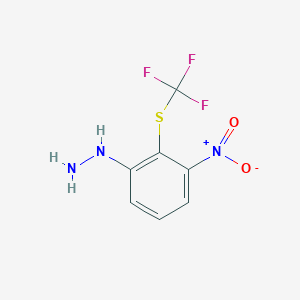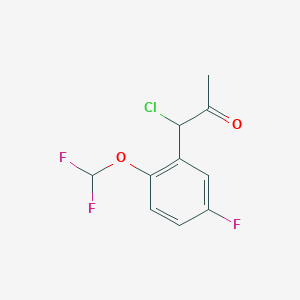
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethylthio groups
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene typically involves multiple steps. One common synthetic route includes:
Starting Material: The process begins with a suitable benzene derivative.
Chlorination: The chloro group is introduced via a chlorination reaction, often using chlorine gas or thionyl chloride.
Trifluoromethylthiolation: The trifluoromethylthio group is added using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene exerts its effects depends on the context of its use. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic attack, while the chloro and trifluoromethylthio groups influence the compound’s reactivity and stability. Molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene can be compared with similar compounds like:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chloro group but shares the bromopropyl and trifluoromethyl substituents, making it less reactive in certain substitution reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it versatile for various applications.
Propriétés
Formule moléculaire |
C10H9BrClF3S |
|---|---|
Poids moléculaire |
333.60 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
Clé InChI |
QLIPOXOOMWMREO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CCCBr)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)


![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)





